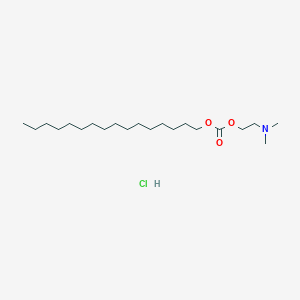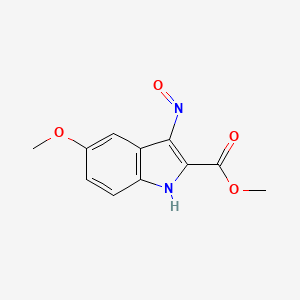![molecular formula C20H29F3 B14220361 [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene CAS No. 821799-63-7](/img/structure/B14220361.png)
[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene: is an organic compound characterized by the presence of a trifluoromethyl group attached to a tridec-4-en-1-yl chain, which is further bonded to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene typically involves the following steps:
Formation of the Tridec-4-EN-1-YL Chain: This can be achieved through a series of reactions starting from simpler alkenes or alkynes. The process may involve catalytic hydrogenation, hydroboration-oxidation, or other organic transformations to construct the desired carbon chain.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Coupling with Benzene: The final step involves coupling the tridec-4-en-1-yl chain with a benzene ring. This can be achieved through various coupling reactions, such as Suzuki-Miyaura or Heck coupling, using suitable catalysts and reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of double bonds or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the alkyl chain are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, alkylating agents, nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions between organic molecules and biological systems. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy, providing valuable insights into molecular dynamics and interactions.
Medicine: In medicine, this compound may serve as a precursor for the development of pharmaceutical agents. Its structural features can be exploited to design drugs with improved efficacy, selectivity, and pharmacokinetic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
[5-(Trifluoromethyl)tridec-4-YN-1-YL]benzene: This compound differs by having a triple bond instead of a double bond in the alkyl chain, which can significantly alter its reactivity and applications.
[5-(Trifluoromethyl)dodec-4-EN-1-YL]benzene: This compound has a shorter alkyl chain, which may affect its physical properties and interactions with other molecules.
[5-(Trifluoromethyl)tridec-4-EN-1-YL]toluene:
Uniqueness: The uniqueness of [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene lies in its specific combination of a trifluoromethyl group, a tridec-4-en-1-yl chain, and a benzene ring. This unique structure imparts distinct chemical properties, such as enhanced lipophilicity, reactivity, and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
821799-63-7 |
|---|---|
Molekularformel |
C20H29F3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
5-(trifluoromethyl)tridec-4-enylbenzene |
InChI |
InChI=1S/C20H29F3/c1-2-3-4-5-6-10-16-19(20(21,22)23)17-12-11-15-18-13-8-7-9-14-18/h7-9,13-14,17H,2-6,10-12,15-16H2,1H3 |
InChI-Schlüssel |
HYNQWHSQQRIMNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=CCCCC1=CC=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14220292.png)
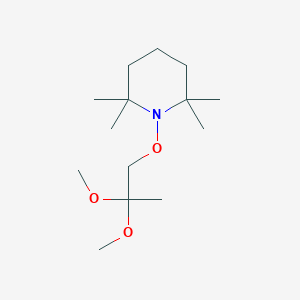

![Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-](/img/structure/B14220328.png)
![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)
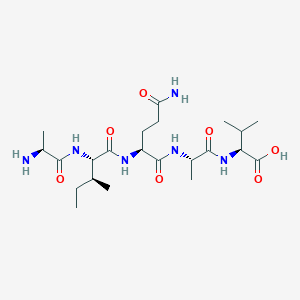
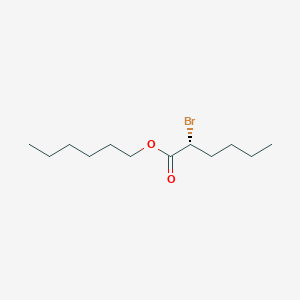
![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)
